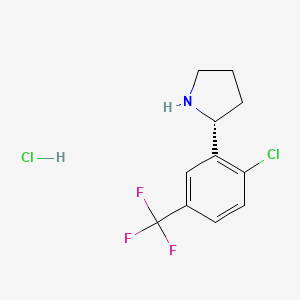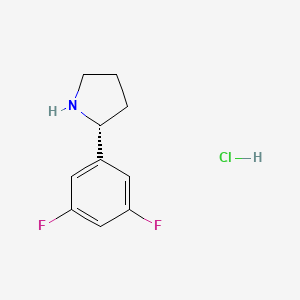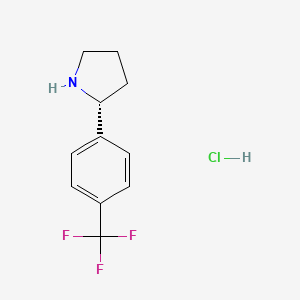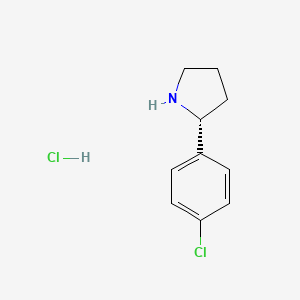
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate is a synthetic peptide compound with the molecular formula C41H66F3N12O17S and a molecular weight of 1088.09 g/mol . This compound is primarily used in proteomics research and is known for its unique sequence of amino acids, which includes glutamine, methionine, glutamic acid, alanine, valine, and arginine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence through a series of coupling and deprotection steps. The trifluoroacetate group is introduced during the final cleavage from the resin, which also removes protecting groups from the amino acid side chains .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in proteomics to study protein-protein interactions and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Glutamyl peptides: Peptides containing glutamic acid residues, involved in various biological functions.
Methionyl peptides: Peptides containing methionine residues, important for protein synthesis and metabolism.
Uniqueness
Its trifluoroacetate group also enhances its stability and solubility, making it suitable for various research and industrial applications .
Propiedades
Número CAS |
868249-03-0 |
|---|---|
Fórmula molecular |
C39H66N12O16S |
Peso molecular |
991.085 |
Nombre IUPAC |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H66N12O16S/c1-18(2)30(37(65)50-25(38(66)67)6-5-16-44-39(42)43)51-31(59)19(3)45-33(61)21(8-12-27(53)54)47-34(62)22(9-13-28(55)56)48-35(63)23(10-14-29(57)58)49-36(64)24(15-17-68-4)46-32(60)20(40)7-11-26(41)52/h18-25,30H,5-17,40H2,1-4H3,(H2,41,52)(H,45,61)(H,46,60)(H,47,62)(H,48,63)(H,49,64)(H,50,65)(H,51,59)(H,53,54)(H,55,56)(H,57,58)(H,66,67)(H4,42,43,44)/t19-,20-,21-,22-,23-,24-,25-,30-/m0/s1 |
Clave InChI |
OTBMNLKJPNZFTH-XZZRFHDESA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |
Sinónimos |
QMEEEAVR TFA; Gln-Met-Glu-Glu-Glu-Ala-Val-Arg TFA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




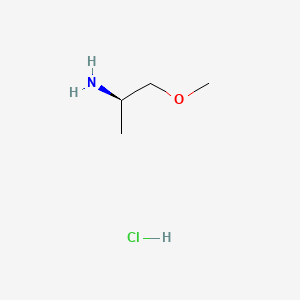
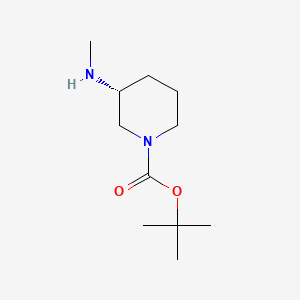
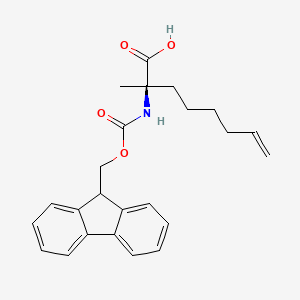
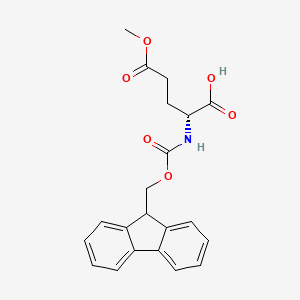
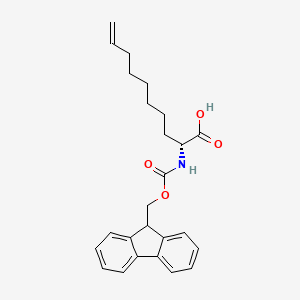
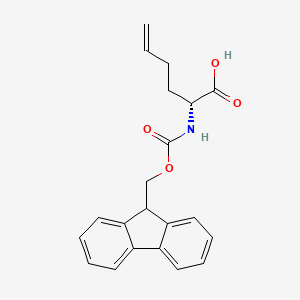
![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)
